4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde typically involves the condensation of 3-methylbenzaldehyde with imidazole under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole ring attaches to the benzaldehyde moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(1H-Imidazol-1-yl)-3-methylbenzoic acid.
Reduction: 4-(1H-Imidazol-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors or DNA, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific application and context .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methyl group on the benzene ring.
3-Methylbenzaldehyde: Lacks the imidazole ring.
4-(1H-Imidazol-1-yl)-3-methylbenzoic acid: Oxidized form of the aldehyde.
Uniqueness: 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the imidazole ring and the methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-imidazol-1-yl-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-10(7-14)2-3-11(9)13-5-4-12-8-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCAGVCPNNZKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249801-25-9 |
Source
|
Record name | 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.